molecular formula C33H58N4O8 B10779113 cyclo[D-Leu-OVal-DL-Val-N(Me)Leu-OVal-D-Val]

cyclo[D-Leu-OVal-DL-Val-N(Me)Leu-OVal-D-Val]

Cat. No.: B10779113
M. Wt: 638.8 g/mol
InChI Key: VDFMWZBFYMHHDB-MIXWEYQQSA-N
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Description

Cyclo[D-Leu-OVal-DL-Val-N(Me)Leu-OVal-D-Val] is a cyclic dipeptide, specifically a diketopiperazine (DKP). Diketopiperazines are a class of compounds characterized by a six-membered ring containing two nitrogen atoms. These compounds are found ubiquitously in nature and are known for their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclo[D-Leu-OVal-DL-Val-N(Me)Leu-OVal-D-Val] typically involves the cyclization of linear dipeptides under specific conditions. The process begins with the preparation of the linear dipeptide, which is then subjected to cyclization through various methods such as heating or using cyclizing agents. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of diketopiperazines, including cyclo[D-Leu-OVal-DL-Val-N(Me)Leu-OVal-D-Val], involves large-scale synthesis using automated peptide synthesizers. These machines allow for the precise control of reaction conditions, ensuring high yields and purity of the final product. The process is optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Cyclo[D-Leu-OVal-DL-Val-N(Me)Leu-OVal-D-Val] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated or alkylated derivatives .

Scientific Research Applications

Cyclo[D-Leu-OVal-DL-Val-N(Me)Leu-OVal-D-Val] has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of cyclo[D-Leu-OVal-DL-Val-N(Me)Leu-OVal-D-Val] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of certain bacteria by interfering with their cell wall synthesis or disrupt cancer cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Cyclo[D-Leu-OVal-DL-Val-N(Me)Leu-OVal-D-Val] can be compared with other diketopiperazines such as cyclo(Phe-Pro), cyclo(Leu-Pro), and cyclo(Val-Pro). These compounds share a similar cyclic dipeptide structure but differ in their side chains and stereochemistry.

List of Similar Compounds

  • Cyclo(Phe-Pro)
  • Cyclo(Leu-Pro)
  • Cyclo(Val-Pro)
  • Cyclo(D-Val-D-Ile)
  • Cyclo(L-Val-D-Ile)
  • Cyclo(D-Val-L-Ile)
  • Cyclo(L-Val-L-Ile)
  • Cyclo(D-Val-L-Leu)
  • Cyclo(L-Val-L-Leu)

Properties

Molecular Formula

C33H58N4O8

Molecular Weight

638.8 g/mol

IUPAC Name

(3S,9S,12R,15R,18S)-4-methyl-3,12-bis(2-methylpropyl)-6,9,15,18-tetra(propan-2-yl)-1,10-dioxa-4,7,13,16-tetrazacyclooctadecane-2,5,8,11,14,17-hexone

InChI

InChI=1S/C33H58N4O8/c1-16(2)14-22-32(42)44-26(20(9)10)30(40)36-25(19(7)8)31(41)37(13)23(15-17(3)4)33(43)45-27(21(11)12)29(39)35-24(18(5)6)28(38)34-22/h16-27H,14-15H2,1-13H3,(H,34,38)(H,35,39)(H,36,40)/t22-,23+,24-,25?,26+,27+/m1/s1

InChI Key

VDFMWZBFYMHHDB-MIXWEYQQSA-N

Isomeric SMILES

CC(C)C[C@@H]1C(=O)O[C@H](C(=O)NC(C(=O)N([C@H](C(=O)O[C@H](C(=O)N[C@@H](C(=O)N1)C(C)C)C(C)C)CC(C)C)C)C(C)C)C(C)C

Canonical SMILES

CC(C)CC1C(=O)OC(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)NC(C(=O)N1)C(C)C)C(C)C)CC(C)C)C)C(C)C)C(C)C

Origin of Product

United States

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